

# Application Notes: Extraction and Purification of Notoginsenoside T5 from Panax notoginseng

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Notoginsenoside T5

Cat. No.: B13412758

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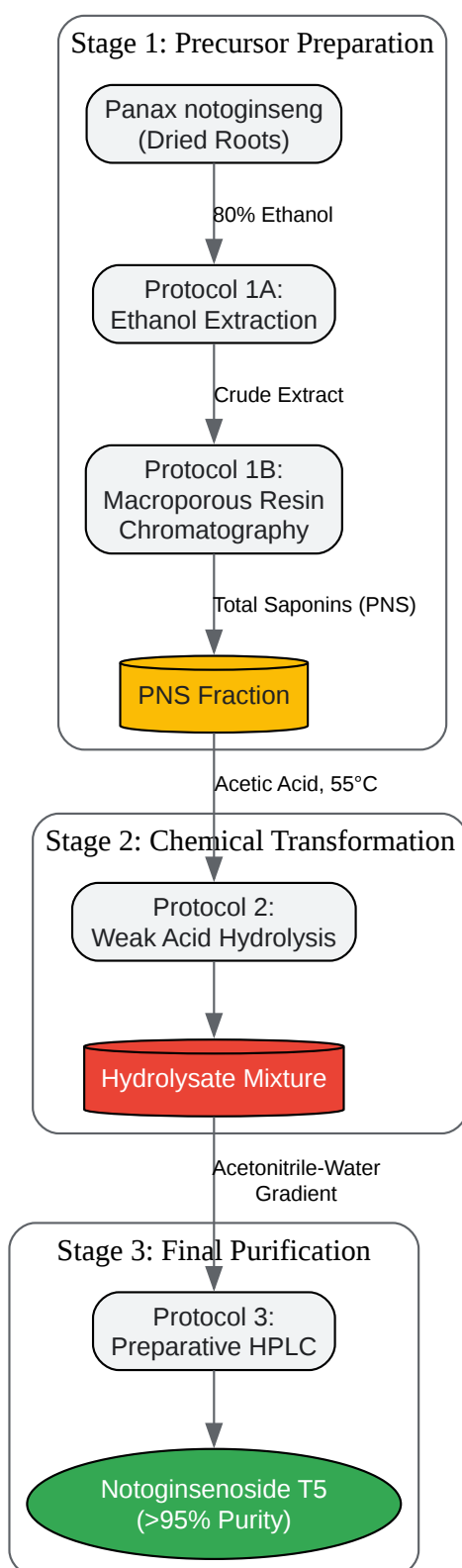
## Introduction

**Notoginsenoside T5** is a rare and pharmacologically significant minor dammarane-type saponin derived from Panax notoginseng. Unlike major ginsenosides, **Notoginsenoside T5** is not typically found in substantial quantities in the raw plant material. Instead, it is primarily obtained through the structural transformation of more abundant precursor saponins via a weak acid hydrolysis reaction.<sup>[1][2]</sup> This process involves the selective cleavage of sugar moieties from the main saponin structures.

These application notes provide a comprehensive overview and detailed protocols for a multi-step strategy to obtain high-purity **Notoginsenoside T5**. The process encompasses the initial extraction and enrichment of total saponins from Panax notoginseng, followed by a controlled acid-catalyzed transformation to generate minor saponins, and concluding with the chromatographic purification of the target compound, **Notoginsenoside T5**.

## Overall Experimental Workflow

The complete process for isolating **Notoginsenoside T5** is a sequential, multi-stage procedure. It begins with the processing of the raw herbal material to enrich the total saponin content, which then serves as the substrate for a chemical transformation reaction. The final stage involves high-resolution chromatographic separation to isolate the specific target compound from a complex mixture of other minor saponins.



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Caption: Overall workflow for **Notoginsenoside T5** production.

## Protocol 1: Extraction and Enrichment of Total Saponins (PNS)

This protocol details the initial extraction of total saponins from the dried roots of *Panax notoginseng* and their subsequent enrichment using macroporous resin chromatography.

### 1A: Ultrasonic-Assisted Ethanol Extraction

- Objective: To efficiently extract total saponins from the raw plant material.
- Materials:
  - Dried *Panax notoginseng* root powder.
  - 80-86% Ethanol (v/v).[\[3\]](#)
  - Deionized water.
- Methodology:
  - Combine the *Panax notoginseng* powder with 86% ethanol at a liquid-to-solid ratio of 19:1 (mL/g).[\[3\]](#)
  - Perform ultrasonic-assisted extraction for 1.5 hours at a controlled temperature.[\[3\]](#)
  - Filter the mixture to separate the ethanolic extract from the solid residue.
  - Concentrate the extract under reduced pressure using a rotary evaporator to remove the ethanol, yielding a crude saponin concentrate.

### 1B: Macroporous Resin Chromatography Enrichment

- Objective: To remove polar impurities (e.g., sugars) and enrich the total saponin content.
- Materials:
  - Crude saponin concentrate from Protocol 1A.

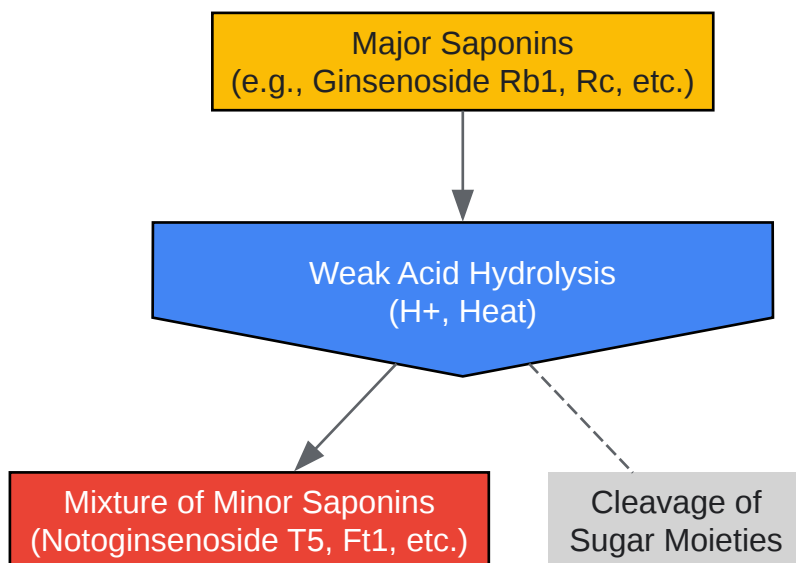
- Macroporous adsorption resin (e.g., D101 or HPD-100).[3][4]
- Deionized water.
- 20% Ethanol (v/v).
- 70% Ethanol (v/v).[4]
- Methodology:
  - Pre-treat the macroporous resin by soaking it in 96% ethanol for 12 hours, then wash thoroughly with deionized water.[4]
  - Pack the activated resin into a glass column.
  - Dilute the crude saponin concentrate with deionized water and load it onto the column at a controlled flow rate (e.g., 10 mL/minute).[4]
  - Wash the column with 5-10 bed volumes of deionized water to remove highly polar impurities.
  - Subsequently, wash the column with 5-10 bed volumes of 20% ethanol to remove additional impurities.[4]
  - Elute the target total saponins from the resin using 5-10 bed volumes of 70% ethanol at a flow rate of 20 mL/minute.[4]
  - Collect the 70% ethanol fraction and concentrate it under reduced pressure at 60°C to yield the enriched Total Panax Notoginseng Saponins (PNS) fraction.[4]

Parameter	Value / Condition	Reference
Extraction Solvent	86% Ethanol	[3]
Liquid-to-Solid Ratio	19:1 (mL/g)	[3]
Extraction Time	1.5 hours	[3]
Enrichment Resin	D101 or HPD-100 Macroporous Resin	[3][4]
Wash Solvents	Deionized Water, 20% Ethanol	[4]
Elution Solvent	70% Ethanol	[4]
Expected PNS Yield	Approx. 8% of raw material dry weight	[5]

Table 1: Summary of parameters for Total Saponin extraction and enrichment.

## Protocol 2: Weak Acid Hydrolysis for Saponin Transformation

This protocol describes the conversion of major saponins within the enriched PNS fraction into minor saponins, including **Notoginsenoside T5**.



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Address: 3281 E Guasti Rd

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